5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, also known as 5-Methyl-1,3,4-thiadiazol-2-amine, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic amine, which is a type of organic compound that contains nitrogen atoms in its structure. 5-Methyl-1,3,4-thiadiazol-2-amine has been studied for its potential in a variety of areas, including medicinal chemistry, drug design, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and similar compounds have been synthesized and characterized using various methods. Studies like those by Dani et al. (2013) and Kumar et al. (2013) involve the synthesis and characterization of 1,3,4-thiadiazol-2-amine derivatives using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These compounds exhibit stable structures with specific molecular interactions and crystallize in particular systems (Dani et al., 2013); (Kumar et al., 2013).
Biological Activities
- These compounds show significant biological activities. For example, Gür et al. (2020) identified certain 1,3,4-thiadiazol-2-amine derivatives with strong DNA protective and antimicrobial activities. Additionally, Chandra Sekhar et al. (2019) synthesized derivatives that demonstrated potent anticancer and antitubercular activities (Gür et al., 2020); (Chandra Sekhar et al., 2019).
Molecular Interactions and Analysis
- Detailed molecular interaction studies, such as those by El-Emam et al. (2020) and Wawrzycka-Gorczyca et al. (2011), provide insights into the nature of noncovalent interactions in these compounds. These interactions are crucial for understanding the stability and reactivity of the compounds in various applications (El-Emam et al., 2020); (Wawrzycka-Gorczyca et al., 2011).
Potential Therapeutic Applications
- Studies like those by Reddy et al. (2010) and Zhu et al. (2016) explore the potential therapeutic applications of 1,3,4-thiadiazol-2-amine derivatives, showing promise in areas like anti-inflammatory, analgesic, and acetylcholinesterase inhibition activities (Reddy et al., 2010); (Zhu et al., 2016).
DNA Interactions
- Studies on DNA interactions, such as those conducted by Shivakumara et al. (2021) and Singh et al. (2011), reveal that these compounds bind to DNA, which is significant for understanding their potential in drug design and molecular biology (Shivakumara et al., 2021); (Singh et al., 2011).
properties
IUPAC Name |
5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYAMNLNFAVLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343619 | |
Record name | 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
59565-54-7 | |
Record name | 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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